molecular formula C16H19ClN6O2 B15121114 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B15121114
M. Wt: 362.81 g/mol
InChI Key: ISFSIYPFGZJUQS-UHFFFAOYSA-N
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Description

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of the chloropyrimidine and piperidine moieties adds to its structural complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one involves multiple steps, starting with the preparation of the chloropyrimidine and piperidine intermediates. The chloropyrimidine can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine, followed by amination with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine . The piperidine intermediate can be synthesized through various methods, including hydrogenation, cyclization, and annulation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or altered biological activities.

Scientific Research Applications

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, including the pyridazinone, chloropyrimidine, and piperidine moieties

Properties

Molecular Formula

C16H19ClN6O2

Molecular Weight

362.81 g/mol

IUPAC Name

6-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-2-methylpyridazin-3-one

InChI

InChI=1S/C16H19ClN6O2/c1-21(16-18-9-11(17)10-19-16)12-5-7-23(8-6-12)15(25)13-3-4-14(24)22(2)20-13/h3-4,9-10,12H,5-8H2,1-2H3

InChI Key

ISFSIYPFGZJUQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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